(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde.
Addition of the 3-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: The thiazolidinone core can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine antimikrobiellen Eigenschaften gegen verschiedene Bakterien- und Pilzstämme.
Medizin: Untersucht auf seine entzündungshemmenden und krebshemmenden Aktivitäten, zeigt Potenzial als Therapeutikum.
Industrie: Mögliche Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von (2E,5E)-5-(Furan-2-ylmethyliden)-2-[(3-Methylphenyl)imino]-1,3-thiazolidin-4-on ist nicht vollständig geklärt, es wird jedoch vermutet, dass er mehrere Wege beinhaltet:
Molekularziele: Die Verbindung kann mit Enzymen und Rezeptoren interagieren, die an entzündlichen und krebsbedingten Signalwegen beteiligt sind.
Beteiligte Signalwege: Sie kann wichtige Enzyme wie Cyclooxygenase (COX) und Matrixmetalloproteinasen (MMPs) hemmen, die an Entzündungen und Krebs progression beteiligt sind.
Ähnliche Verbindungen:
Ethylacetoacetat: Eine weit verbreitete chemische Zwischenverbindung mit einem ähnlichen Thiazolidinon-Kern.
DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ON: Eine weitere Verbindung mit einer Thiazolidinonstruktur, die in verschiedenen chemischen Anwendungen verwendet wird.
Einzigartigkeit: (2E,5E)-5-(Furan-2-ylmethyliden)-2-[(3-Methylphenyl)imino]-1,3-thiazolidin-4-on zeichnet sich durch seine einzigartige Kombination aus Furanring und Thiazolidinon-Kern aus, die ihm besondere biologische Aktivitäten und chemische Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der pharmazeutischen Chemie und anderen wissenschaftlichen Bereichen.
Wirkmechanismus
The mechanism of action of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with cellular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to cellular effects such as apoptosis or inhibition of microbial growth. The exact molecular pathways are still under investigation, but it is believed to involve the disruption of key cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Furan Derivatives: Compounds with a furan ring, such as furan-2,3-dione, exhibit different reactivity and applications.
Schiff Bases: These compounds contain an imine group and are used in various chemical and biological applications.
Uniqueness
What sets (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its combination of a furan ring, a thiazolidinone core, and a 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H12N2O2S |
---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(5E)-5-(furan-2-ylmethylidene)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)16-15-17-14(18)13(20-15)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+ |
InChI-Schlüssel |
YWURQFLNIAZBBZ-UKTHLTGXSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CO3)/S2 |
Kanonische SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CO3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.